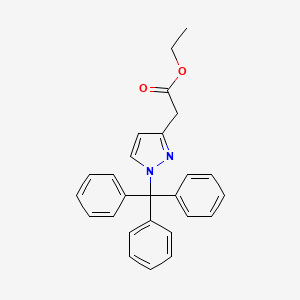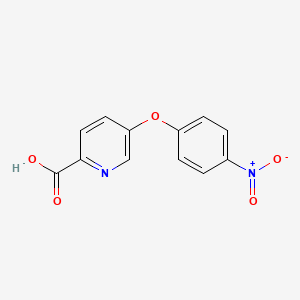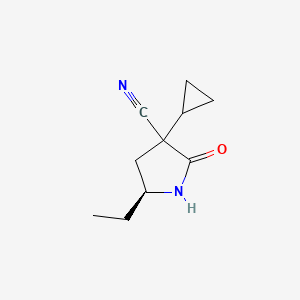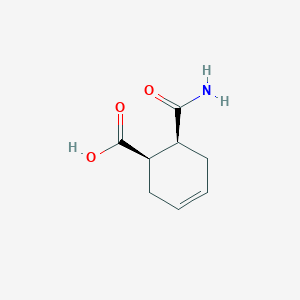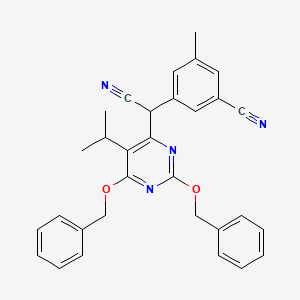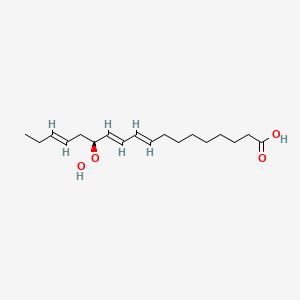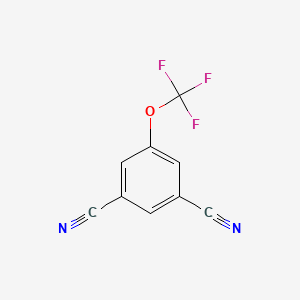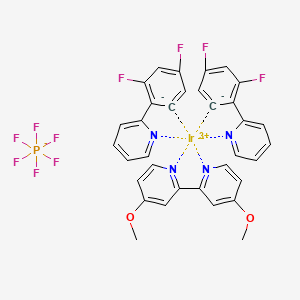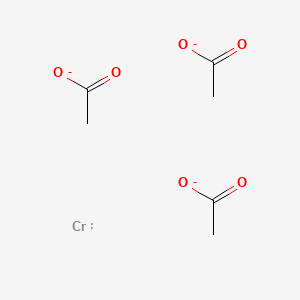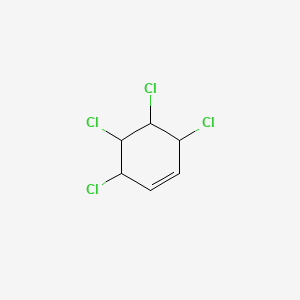
3,4,5,6-Tetrachlorocyclohexene
Vue d'ensemble
Description
3,4,5,6-Tetrachlorocyclohexene is an organic compound with the molecular formula C6H6Cl4 It is a chlorinated derivative of cyclohexene, characterized by the presence of four chlorine atoms attached to the cyclohexene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3,4,5,6-Tetrachlorocyclohexene can be synthesized through the chlorination of cyclohexene. The reaction typically involves the use of chlorine gas (Cl2) in the presence of a catalyst such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3). The reaction is carried out under controlled conditions to ensure the selective chlorination of the cyclohexene ring.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chlorination processes. The reaction is conducted in a chlorination reactor where cyclohexene is continuously fed, and chlorine gas is introduced. The reaction mixture is maintained at a specific temperature and pressure to optimize the yield of the desired product. The resulting this compound is then purified through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions: 3,4,5,6-Tetrachlorocyclohexene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tetrachlorocyclohexanone or tetrachlorocyclohexanol.
Reduction: Reduction reactions can convert this compound to less chlorinated cyclohexene derivatives.
Substitution: The chlorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be employed for substitution reactions.
Major Products:
Oxidation: Tetrachlorocyclohexanone, tetrachlorocyclohexanol.
Reduction: Dichlorocyclohexene, monochlorocyclohexene.
Substitution: Hydroxycyclohexene, aminocyclohexene.
Applications De Recherche Scientifique
3,4,5,6-Tetrachlorocyclohexene has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of other chlorinated compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs with specific biological activities.
Industry: this compound is used in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and polymers.
Mécanisme D'action
The mechanism of action of 3,4,5,6-Tetrachlorocyclohexene involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on enzymes, altering their activity and affecting metabolic pathways. In biological systems, it may also interact with cellular membranes, influencing membrane fluidity and permeability.
Comparaison Avec Des Composés Similaires
Hexachlorocyclohexane (HCH): A fully chlorinated derivative of cyclohexane, used as an insecticide.
Tetrachlorocyclohexane: Another chlorinated cyclohexane derivative with different chlorine substitution patterns.
Pentachlorocyclohexene: A compound with five chlorine atoms attached to the cyclohexene ring.
Uniqueness: 3,4,5,6-Tetrachlorocyclohexene is unique due to its specific chlorine substitution pattern, which imparts distinct chemical properties and reactivity. Its selective chlorination makes it a valuable intermediate in organic synthesis and industrial applications.
Propriétés
IUPAC Name |
3,4,5,6-tetrachlorocyclohexene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl4/c7-3-1-2-4(8)6(10)5(3)9/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHTOKGBXCBVHQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(C(C(C1Cl)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70939050 | |
| Record name | 3,4,5,6-Tetrachlorocyclohex-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70939050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.9 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1782-00-9, 41992-55-6 | |
| Record name | Cyclohexene, 3,4,5,6-tetrachloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001782009 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-TCCH | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041992556 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4,5,6-Tetrachlorocyclohex-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70939050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


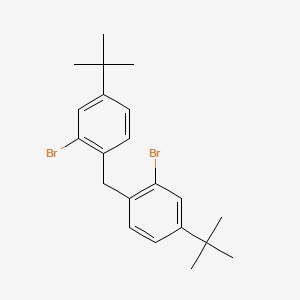
![3-[3-[3-(Dibenzylamino)phenyl]-2-(2-methyl-1,3-dioxolan-2-yl)pentanoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B13899504.png)
![tert-butyl 3-[tert-butyl(dimethyl)silyl]oxy-6-oxo-3,3a,5,6a-tetrahydro-2H-furo[3,2-b]pyrrole-4-carboxylate](/img/structure/B13899511.png)
![(2R)-1-[3-fluoro-2-(trifluoromethyl)pyridin-4-yl]propan-2-amine](/img/structure/B13899513.png)
![methyl 4-[[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]methyl]benzoate](/img/structure/B13899529.png)
